molecular formula C8H13N3O2 B14870208 3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione

3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14870208
M. Wt: 183.21 g/mol
InChI Key: ZUFWNYSVMJQSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione typically involves the formation of the azetidine ring followed by the construction of the imidazolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition with heterocyclic amines yields functionalized 3-substituted azetidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione is unique due to the combination of azetidine and imidazolidine rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in simpler heterocycles .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-1,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-5-7(12)11(6-3-9-4-6)8(13)10(5)2/h5-6,9H,3-4H2,1-2H3

InChI Key

ZUFWNYSVMJQSJD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1C)C2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.